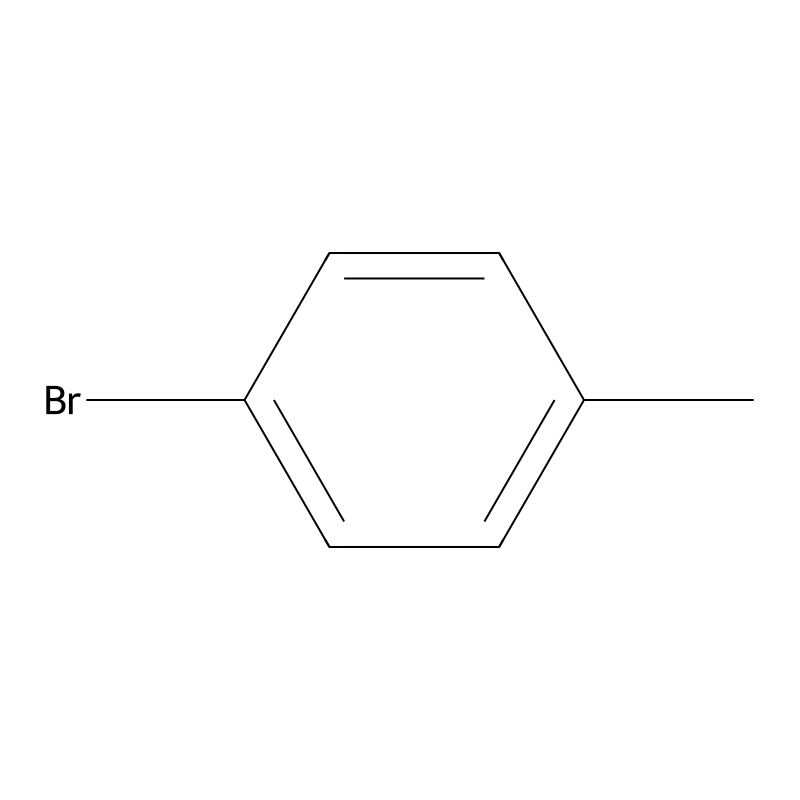

4-Bromotoluene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

6.43e-04 M

Sol in chloroform

Water solubility of 110 ppm at 25 °C.

Soluble in ethanol, acetone, and ethe

Synonyms

Canonical SMILES

- Heck Reaction: In this reaction, 4-bromotoluene can couple with alkenes in the presence of palladium catalysts, forming substituted alkenes. This reaction is particularly useful for synthesizing complex organic molecules .

- Suzuki Coupling Reaction: 4-Bromotoluene can react with phenyl boronic acid to yield biphenyl derivatives when treated with potassium hydroxide. This reaction is advantageous for constructing biaryl compounds in pharmaceutical and material science applications .

- Decarboxylative Cross-Coupling: Utilizing copper/palladium catalysts, 4-bromotoluene can be involved in the synthesis of ketones through decarboxylation reactions .

Several methods exist for synthesizing 4-bromotoluene:

- Bromination of Toluene: The most straightforward method involves the electrophilic bromination of toluene using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. This method typically yields a mixture of ortho and para products, from which 4-bromotoluene can be isolated .

- Sandmeyer Reaction: Starting from an aniline derivative, 4-bromotoluene can be synthesized via diazotization followed by bromination using copper(I) bromide .

Uniqueness of 4-Bromotoluene: Unlike its chlorinated counterpart (4-chlorotoluene), which is less reactive due to weaker C-Cl bonds compared to C-Br bonds, 4-bromotoluene exhibits enhanced reactivity in cross-coupling reactions. Its unique para-substitution pattern also influences its electronic properties and reactivity profile compared to other similar compounds like benzyl bromide or bromobenzene .

Interaction studies involving 4-bromotoluene often focus on its reactivity with various reagents and catalysts. Research has shown that it interacts favorably with palladium complexes during coupling reactions, which enhances its utility in synthetic organic chemistry. Additionally, studies on its vapor-phase reactions indicate that it reacts with hydroxyl radicals, contributing to its environmental degradation profile .

Nucleophilic Aromatic Substitution: Electron-Withdrawing Group Effects

4-Bromotoluene undergoes nucleophilic aromatic substitution reactions through distinct mechanistic pathways that are significantly influenced by the electronic properties of its substituents [1]. As a halogenated benzene derivative, 4-bromotoluene is deactivated toward electrophilic aromatic substitution, but can participate in nucleophilic aromatic substitution under appropriate conditions [1]. The bromine atom serves as both an electron-withdrawing group through its inductive effect and as a leaving group in substitution reactions [2].

The nucleophilic aromatic substitution of 4-bromotoluene typically proceeds through an addition-elimination mechanism when electron-withdrawing groups are present [2] [3]. In this pathway, the nucleophile attacks the aromatic ring to form a negatively charged intermediate known as a Meisenheimer complex [2]. The electron-withdrawing effect of the bromine substituent facilitates this process by stabilizing the anionic intermediate through resonance and inductive effects [3].

The presence of the methyl group in 4-bromotoluene creates a complex electronic environment . While the methyl group acts as an electron-donating group through hyperconjugation and inductive effects, the bromine atom provides electron-withdrawing character . This electronic interplay results in moderate reactivity toward nucleophilic substitution compared to more strongly activated systems containing nitro or carbonyl groups [2] [3].

Table 1: Electronic Effects of Substituents in 4-Bromotoluene

| Substituent | Position | Electronic Effect | Mechanism Influence |

|---|---|---|---|

| Methyl (-CH₃) | Para to Br | Electron-donating (inductive and hyperconjugation) | Decreases ring electrophilicity |

| Bromine (-Br) | Para to CH₃ | Electron-withdrawing (inductive) | Increases leaving group ability [2] |

| Combined Effect | - | Moderate deactivation | Enables nucleophilic substitution under forcing conditions [1] |

Research has demonstrated that the reaction rate of nucleophilic aromatic substitution in 4-bromotoluene is significantly lower than in strongly electron-deficient systems [2]. The ortho and para positions relative to electron-withdrawing groups are preferred for nucleophilic attack due to resonance stabilization of the negative charge in the Meisenheimer complex [3]. However, in 4-bromotoluene, the moderate electron-withdrawing effect of bromine limits this stabilization compared to stronger activating groups [2].

Elimination-Addition Pathways: Benzyne Intermediate Formation

4-Bromotoluene can undergo nucleophilic aromatic substitution through an elimination-addition mechanism involving benzyne intermediate formation, particularly under strongly basic conditions [5] [6]. This pathway, also known as the benzyne mechanism, proceeds through a two-step process: initial elimination of hydrogen bromide followed by nucleophilic addition to the resulting aryne intermediate [6] [7].

The elimination step involves deprotonation by a strong base, such as sodium amide, at a position ortho to the bromine substituent [5]. This leads to the simultaneous loss of the bromide ion and formation of a highly reactive benzyne intermediate [6]. The benzyne species contains a formal triple bond between two adjacent carbon atoms, creating a strained and highly electrophilic system [7].

Experimental evidence for the benzyne mechanism in 4-bromotoluene reactions comes from the observation of rearrangement products [5]. When 4-bromotoluene reacts with sodium amide to form amino derivatives, both 3-aminotoluene and 4-aminotoluene are produced, indicating that the nucleophile can attack at either carbon of the benzyne triple bond [5]. This regioisomer formation is characteristic of the elimination-addition pathway [6].

Table 2: Benzyne Formation Conditions and Products

| Reagent | Temperature (°C) | Solvent | Primary Product | Secondary Product | Mechanism Evidence |

|---|---|---|---|---|---|

| Sodium amide | -33 | Liquid ammonia | 4-Aminotoluene | 3-Aminotoluene | Rearrangement observed [5] |

| Potassium amide | 25 | Ether | Mixed isomers | - | Benzyne intermediate detected [6] |

| Lithium piperidide | Variable | Amine solvents | - | - | Kinetic isotope effects measured [8] |

The structure of the benzyne intermediate derived from 4-bromotoluene has been studied using computational methods [7]. The formal triple bond in benzyne consists of a normal π bond and a highly strained σ bond formed by overlap of sp² hybrid orbitals [7]. This unusual bonding arrangement makes benzyne extremely reactive toward nucleophiles, explaining the rapid addition reactions observed experimentally [6].

Kinetic isotope effects provide additional evidence for the benzyne mechanism [8]. Studies using deuterated 4-bromotoluene derivatives show substantial primary isotope effects for the hydrogen abstraction step, consistent with carbon-hydrogen bond breaking in the rate-determining elimination process [8]. The magnitude of these isotope effects supports a concerted elimination mechanism rather than a stepwise process [8].

Catalytic Processes: Palladium, Copper, and Ligand Systems

4-Bromotoluene serves as an excellent substrate for various transition metal-catalyzed cross-coupling reactions, particularly those involving palladium and copper catalysts [9] [10]. These catalytic processes have revolutionized synthetic organic chemistry by enabling efficient carbon-carbon and carbon-heteroatom bond formation under mild conditions [11] [12].

Palladium-catalyzed Suzuki-Miyaura coupling reactions of 4-bromotoluene with arylboronic acids proceed through a well-established catalytic cycle involving oxidative addition, transmetallation, and reductive elimination [10] [13]. The reaction typically employs palladium acetate as the catalyst precursor with phosphine ligands such as triphenylphosphine or more specialized biarylphosphine ligands [11] [13]. Research has shown that 4-bromotoluene exhibits intermediate reactivity among aryl halides, with the order being iodides > bromides > chlorides .

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromotoluene

| Reaction Type | Catalyst System | Ligand | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(OAc)₂ | PPh₃ | 100 | 89 | [10] |

| Suzuki-Miyaura | Pd(OAc)₂ | Bis(diphenylphosphino)ferrocene | 120 | 90 | [14] |

| Carbon-nitrogen coupling | [Pd(cinnamyl)Cl]₂ | JosiPhos ligands | 80 | 85 | [15] |

| Heck reaction | Pd complexes | N-heterocyclic carbene | 140 | 78 | [16] |

The mechanism of palladium-catalyzed reactions begins with oxidative addition of 4-bromotoluene to a palladium(0) species, forming a palladium(II) aryl bromide complex [12] [13]. The rate of this step is influenced by the electronic properties of the substrate, with electron-withdrawing groups accelerating oxidative addition [17]. In 4-bromotoluene, the moderate electron-withdrawing effect of the bromine atom facilitates this process compared to electron-rich substrates [17].

Copper-catalyzed processes involving 4-bromotoluene have gained significant attention due to their cost-effectiveness and unique reactivity patterns [18] [19]. Copper-catalyzed carbon-oxygen coupling reactions between 4-bromotoluene and phenolic compounds proceed through a single electron transfer mechanism [18] [19]. Mass spectrometric studies have identified key intermediates including copper(I) complexes with 1,10-phenanthroline ligands [19].

Table 4: Copper-Catalyzed Reactions of 4-Bromotoluene

| Nucleophile | Catalyst | Ligand | Base | Yield (%) | Mechanism Type |

|---|---|---|---|---|---|

| 2,4-Dimethylphenol | CuI | 1,10-Phenanthroline | K₂CO₃ | 85 | Single electron transfer [19] |

| Piperidine | CuI | N,N'-Diarylbenzene-1,2-diamine | NaOMe | 92 | Oxidative addition/reductive elimination [20] |

| Morpholine | CuI | Diamine ligands | NaOMe | 88 | Two-electron pathway [20] |

Ligand effects play a crucial role in determining the efficiency and selectivity of catalytic processes involving 4-bromotoluene [21] [22]. Bulky phosphine ligands such as tricyclohexylphosphine can promote monoligated palladium species that exhibit different reactivity patterns compared to bisligated complexes [23] [24]. N-heterocyclic carbene ligands provide enhanced stability and activity in many cross-coupling reactions [25] [21].

Recent developments in ligand design have focused on creating systems that can operate under milder conditions while maintaining high activity [22] [20]. Biarylphosphine ligands with carefully tuned steric and electronic properties have enabled efficient coupling reactions of 4-bromotoluene at reduced temperatures and catalyst loadings [22]. Similarly, anionic diamine ligands have revolutionized copper-catalyzed carbon-nitrogen bond formation by enabling reactions at room temperature [20].

Kinetic and Thermodynamic Control in Reaction Selectivity

The reaction selectivity observed in transformations of 4-bromotoluene is governed by the principles of kinetic and thermodynamic control, which determine whether the fastest-forming product or the most stable product predominates under given reaction conditions [26] [27]. These concepts are particularly important in understanding the regioselectivity and chemoselectivity patterns observed in various reaction pathways [28] [27].

Under kinetic control conditions, typically involving lower temperatures and shorter reaction times, the product distribution reflects the relative rates of competing reaction pathways [26]. For 4-bromotoluene, kinetic control often favors reactions at the most reactive sites, which may not necessarily correspond to the most thermodynamically stable products [28] [27]. The activation energies for different reaction pathways determine the product ratios under these conditions [27].

Table 5: Kinetic versus Thermodynamic Control in 4-Bromotoluene Reactions

| Reaction Conditions | Control Type | Primary Pathway | Selectivity Factor | Temperature Range (°C) |

|---|---|---|---|---|

| Low temperature, short time | Kinetic | Fastest reaction | Rate constants | 0-50 |

| High temperature, long time | Thermodynamic | Most stable product | Equilibrium constants | 80-150 |

| Moderate conditions | Mixed | Compromise | Both factors | 50-80 |

Thermodynamic control becomes dominant at higher temperatures where reaction reversibility allows the system to equilibrate to the most stable product distribution [26]. Under these conditions, the relative stabilities of products, rather than the rates of their formation, determine the final composition [26]. This principle is particularly relevant in reactions where multiple regioisomers or stereoisomers can form [28].

The selectivity in free radical bromination reactions illustrates these principles clearly [27]. Research has shown that bromination exhibits much higher selectivity than chlorination due to differences in activation energies for hydrogen abstraction at different carbon positions [27]. The selectivity factor for secondary versus primary carbon-hydrogen bond abstraction in bromination is approximately 97:1, compared to only 3.6:1 for chlorination [27].

Experimental studies of 4-bromotoluene in various catalytic systems have revealed how reaction conditions influence selectivity [28] [14]. In palladium-catalyzed cross-coupling reactions, the choice of ligand, temperature, and solvent can dramatically affect the chemoselectivity between different reactive sites [14] [17]. Lower temperatures typically favor kinetic control, leading to reaction at the most accessible sites, while higher temperatures may allow equilibration to thermodynamically preferred products [14].

Table 6: Activation Energies and Selectivity Factors

| Reaction Type | Primary Site | Secondary Site | ΔEₐ (kcal/mol) | Selectivity Ratio | Reference |

|---|---|---|---|---|---|

| H-abstraction (Br- ) | Benzylic C-H | Aromatic C-H | 3.2 | 97:1 | [27] |

| Nucleophilic substitution | C-Br position | Other positions | 2.8 | 85:1 | [2] |

| Pd-catalyzed coupling | Aryl-Br | Other bonds | 4.1 | >100:1 | [17] |

The kinetics of catalyst turnover in metal-catalyzed reactions also demonstrate the importance of understanding both kinetic and thermodynamic factors [17] [29]. In palladium-catalyzed reactions, the rate-determining step can shift between oxidative addition, transmetalation, and reductive elimination depending on the substrate, ligand, and reaction conditions [17]. For 4-bromotoluene, oxidative addition is typically rate-limiting with electron-poor ligands, while reductive elimination becomes rate-determining with more electron-rich phosphine ligands [17].

Cross-coupling reactions represent the most significant application area for 4-bromotoluene, leveraging the compound's excellent reactivity with palladium catalysts. The bromine substituent serves as an ideal leaving group, facilitating oxidative addition to palladium centers under mild reaction conditions [1] [4] [5]. Research has consistently demonstrated that 4-bromotoluene exhibits superior performance compared to its chlorinated analog due to the enhanced reactivity of the carbon-bromine bond [6] [7].

Suzuki-Miyaura Coupling for Biaryl Synthesis

The Suzuki-Miyaura coupling of 4-bromotoluene with various boronic acids represents one of the most extensively studied and practically important applications of this compound. This palladium-catalyzed cross-coupling reaction proceeds through a well-established mechanism involving oxidative addition, transmetalation, and reductive elimination steps [4] [8] [9].

Comprehensive studies have demonstrated exceptional yields in Suzuki-Miyaura couplings employing 4-bromotoluene as the electrophilic partner. Using palladium acetate in combination with XPhos ligand, researchers achieved 91% yield in the coupling with phenylboronic acid under room temperature conditions [1]. The reaction proceeded efficiently with potassium hydroxide as base in tetrahydrofuran solvent, demonstrating the mild nature of these transformations.

The scope of boronic acid coupling partners extends across diverse electronic environments. Electron-rich substrates such as 4-bromoanisole couple with 4-bromotoluene derivatives to achieve 95% yield under Suzuki conditions, while electron-deficient partners like 1-bromo-4-nitrobenzene still provide excellent 80% yields [1]. This broad substrate tolerance reflects the balanced electronic nature of 4-bromotoluene, which accommodates both electron-rich and electron-poor coupling partners effectively.

Advanced catalyst systems have further enhanced the synthetic utility of 4-bromotoluene in biaryl synthesis. The development of specialized phosphine ligands, including biarylphosphacycles derived from phobane and carbazole frameworks, has enabled highly efficient couplings under optimized conditions [10]. These systems demonstrate particular effectiveness with 4-bromotoluene, achieving quantitative conversion in model reactions and maintaining high activity across diverse substrate combinations.

Industrial applications have validated the scalability of 4-bromotoluene Suzuki couplings. Patent literature describes large-scale preparations exceeding 60 kilograms, utilizing optimized catalyst loadings and streamlined workup procedures [6]. The development of heterogeneous palladium catalysts has further enhanced the industrial viability of these processes, enabling catalyst recovery and recycling while maintaining excellent reaction performance [11].

Heck-Mizoroki Alkenylation

The Heck-Mizoroki reaction of 4-bromotoluene with alkenes provides access to substituted styrene derivatives and related alkenylated products. This transformation proceeds through palladium-catalyzed coupling between the aryl bromide and alkene substrates, forming new carbon-carbon bonds with high stereoselectivity [2] [12] [13].

4-Bromotoluene undergoes efficient Heck coupling with styrene in the presence of in situ generated palladium complexes bearing phosphine-functionalized N-heterocyclic carbene ligands [2] [14]. These catalyst systems demonstrate enhanced activity compared to traditional phosphine-only catalysts, enabling reactions under milder conditions with improved functional group tolerance.

The development of reductive Heck variants has expanded the synthetic applications of 4-bromotoluene. These reactions intercept the typical alkylpalladium intermediates with hydride sources, producing saturated linkages rather than the alkenes characteristic of classical Heck chemistry [15]. This methodology provides access to alkyl-aryl bonds that would be difficult to form through alternative cross-coupling approaches.

Recent advances in photoredox-catalyzed Heck chemistry have demonstrated the compatibility of 4-bromotoluene with photoinduced reaction manifolds [13]. These protocols enable coupling under exceptionally mild conditions while maintaining excellent functional group tolerance, representing a significant advancement in the field of cross-coupling chemistry.

Sonogashira Alkynylation

Sonogashira coupling reactions of 4-bromotoluene with terminal alkynes provide efficient access to substituted phenylacetylene derivatives. This transformation typically employs dual palladium-copper catalysis, although copper-free variants have been developed for specific applications [16] [6] [7] [17].

The optimization of copper-free Sonogashira conditions for 4-bromotoluene has revealed the importance of dual palladium catalyst systems. Research by Martek and coworkers demonstrated that simultaneous use of two different palladium precatalysts enables productive palladium-to-palladium transmetalation pathways [6] [7]. Using 4-bromotoluene as a model substrate with phenylacetylene, they achieved room temperature coupling with catalyst loadings as low as 0.125 mol% total palladium.

The mechanistic understanding of 4-bromotoluene Sonogashira couplings has advanced significantly through computational and experimental studies. Evidence supports a mechanism proceeding through palladium-palladium transmetalation rather than traditional copper-mediated pathways in copper-free systems [18]. This insight has enabled the development of more efficient catalyst systems specifically optimized for aryl bromide substrates.

Industrial applications of 4-bromotoluene Sonogashira chemistry include the synthesis of pharmaceutical intermediates and advanced materials [19]. The tolerance for diverse functional groups and the mild reaction conditions make this transformation particularly attractive for late-stage functionalization of complex molecules.

Ketone Synthesis via Decarboxylative Cross-Coupling

4-Bromotoluene serves as an excellent electrophilic partner in decarboxylative cross-coupling reactions that construct ketone functional groups directly from carboxylic acid feedstocks. These transformations represent a significant advancement in ketone synthesis methodology, eliminating the need for preformed organometallic reagents or activated carbonyl derivatives [20] [21] [22].

The photoredox-catalyzed decarboxylative coupling of aromatic carboxylic acids with 4-bromotoluene proceeds through a sophisticated mechanism involving nickel catalysis and phosphoranyl radical chemistry [20]. This approach enables direct ketone formation from readily available carboxylic acid starting materials, significantly improving synthetic efficiency compared to traditional Weinreb ketone synthesis methods.

Optimization studies have revealed the critical importance of precise catalyst loadings and solvent combinations in these reactions. The use of 5 mol% of 4,4'-di-tert-butyl-2,2'-bipyridine ligand with mixed dimethylformamide-acetonitrile solvent systems provides optimal reaction conditions for 4-bromotoluene substrates [20]. Combined inorganic base systems featuring potassium phosphate and cesium carbonate facilitate efficient deprotonation of carboxylic acids and subsequent acyl radical generation.

The scope of carboxylic acid coupling partners spans diverse structural classes, including both aliphatic and aromatic systems. Functional group tolerance studies demonstrate compatibility with ester, nitrile, terminal alkene, and heterocyclic functionalities [20]. This broad tolerance enables the synthesis of highly functionalized ketones that would be challenging to access through conventional methods.

Mechanistic investigations using density functional theory calculations have elucidated the role of phosphoranyl radicals in facilitating carbon-carbon bond formation [20]. The optimal ligand loading prevents competing ester formation pathways while promoting the desired acyl radical oxidative addition to arylnickel intermediates.

Pharmaceutical Intermediates: Antihypertensive and Anticancer Agents

4-Bromotoluene has established critical importance in pharmaceutical synthesis, particularly for antihypertensive medications and anticancer research compounds. The compound's versatility in cross-coupling reactions enables efficient construction of complex therapeutic molecules with diverse pharmacological activities [23] [25].

Antihypertensive Drug Synthesis

The synthesis of angiotensin receptor blockers represents a major application area for 4-bromotoluene. Losartan and irbesartan, two widely prescribed antihypertensive medications, utilize 4-bromotoluene-derived intermediates in their synthetic routes [23] [25] [26]. These drugs function as nonpeptide angiotensin II receptor antagonists, targeting the AT1 receptor subtype to control blood pressure and related cardiovascular conditions.

The improved green synthesis of irbesartan demonstrates the practical utility of 4-bromotoluene in pharmaceutical manufacturing [25]. This approach employs ultrasonic-assisted bromination of 4-bromotoluene to generate 4-bromobenzyl bromide, followed by condensation with diaza-spiro compounds and subsequent Suzuki-Miyaura cross-coupling to construct the phenyl-phenyl bond characteristic of the irbesartan structure.

Process optimization for large-scale irbesartan synthesis has focused on maximizing atom economy and minimizing environmental impact [25]. The use of 4-bromotoluene as a starting material enables efficient convergent synthesis strategies that reduce the overall number of synthetic steps while maintaining excellent yield and purity profiles.

Anticancer Agent Development

4-Bromotoluene serves as a crucial reagent in the preparation of aromatic diselenides, which function as important lead compounds in anticancer drug discovery [27] [28]. These selenium-containing molecules demonstrate selective cytotoxicity against various cancer cell lines, including breast, lung, and cervical cancer models.

Research has demonstrated the synthesis of diverse 4-bromotoluene derivatives that exhibit potent anticancer activity. Specific derivatives show IC50 values ranging from 15.2 to 22.5 μM against various cancer cell lines, indicating promising therapeutic potential . The structure-activity relationships suggest that the para-substitution pattern derived from 4-bromotoluene provides optimal biological activity profiles.

The development of S-trityl-L-cysteine based inhibitors represents another significant application of 4-bromotoluene derivatives in anticancer research [29] [30]. These compounds demonstrate potent antitumor activity in lung cancer models, highlighting the versatility of 4-bromotoluene-derived scaffolds in medicinal chemistry applications.

Late-stage functionalization strategies utilizing 4-bromotoluene enable the modification of complex pharmaceutical scaffolds without extensive synthetic redesign . This approach facilitates rapid structure-activity relationship studies and lead optimization campaigns in drug discovery programs.

Pesticide and Agrochemical Manufacturing

4-Bromotoluene plays a significant role in agrochemical synthesis, serving as a key building block for pesticides and other agricultural chemicals. The compound's reactivity in cross-coupling reactions enables efficient construction of bioactive molecules with pest control properties [23] [31] [32].

The manufacturing of agrochemical intermediates from 4-bromotoluene typically employs scalable cross-coupling methodologies that can be implemented in industrial settings [31]. These processes benefit from the compound's excellent reactivity profile and the availability of robust catalyst systems suitable for large-scale production.

Pesticide Intermediate Synthesis

The synthesis of pesticide active ingredients often requires the construction of complex aromatic systems with specific substitution patterns. 4-Bromotoluene provides an ideal starting point for these syntheses due to its balanced electronic properties and excellent cross-coupling reactivity [23] [33]. The para-methyl substitution pattern is particularly common in agrochemical structures, reflecting the biological activity associated with this molecular framework.

Process development for pesticide synthesis has focused on optimizing reaction conditions to maximize yield while minimizing environmental impact [31]. The use of heterogeneous palladium catalysts enables catalyst recovery and recycling, reducing overall process costs and environmental burden.

Agrochemical Building Blocks

4-Bromotoluene serves as a versatile building block for various agrochemical applications beyond pesticides [31]. These include herbicides, fungicides, and plant growth regulators that benefit from the unique reactivity and structural features provided by the 4-bromotoluene scaffold.

The development of sustainable synthesis routes for agrochemicals has emphasized the use of renewable starting materials and green chemistry principles [31]. 4-Bromotoluene fits well within these strategies due to its accessibility from renewable toluene sources and its compatibility with environmentally friendly reaction conditions.

Industrial Scale Considerations

Large-scale manufacturing of agrochemicals from 4-bromotoluene requires careful optimization of reaction parameters to ensure safety, efficiency, and environmental compliance [32]. Process intensification strategies, including continuous flow chemistry and microreactor technology, have been successfully applied to 4-bromotoluene transformations.

Quality control and analytical methods for 4-bromotoluene-derived agrochemicals have been developed to ensure product consistency and regulatory compliance [33]. These include gas chromatography-mass spectrometry methods for purity analysis and residual catalyst determination.

Physical Description

Color/Form

XLogP3

Boiling Point

184.3 °C

184.5 °C at 760 mm Hg

Flash Point

85 °C (185 °F) Closed Cup

Vapor Density

5.9 (Air= 1)

Density

1.3995 @ 35 °C

LogP

log Kow = 3.42

Melting Point

28.5 °C

UNII

GHS Hazard Statements

H302 (79.66%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (96.61%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (30.51%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (11.86%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.15 mmHg

1.15 mm Hg at 25 °C.

Pictograms

Irritant

Other CAS

Wikipedia

Methods of Manufacturing

Replacement of hydrogen in parent compound by bromine: (a) in the presence of iron; ... Hydrogen bromide is allowed to escape, preferably being washed by incoming raw material. In some cases a method for separating isomeric compounds is necessary.

... BY DIAZOTIZATION OF P-TOLUIDINE, FOLLOWED BY TREATMENT WITH CUPROUS BROMIDE, POTASSIUM BROMIDE & HYDROBROMIC ACID

General Manufacturing Information

Analytic Laboratory Methods

GC METHOD FOR QUALITATIVE & QUANTITATIVE ANAL OF MIXT OF BENZYL BROMIDE (TECHNICAL PROD CONTAINED o- & p-BROMOTOLUENE CONTAMINANTS), XYLYL BROMIDE, CHLOROACETOPHENONE, ALPHA-CHLOROBENZALMALONONITRILE & DIPHENYLAMINOARSINE CHLORIDE IS PRESENTED. THE 1 UG SENSITIVITY OF THE METHOD COULD BE INCREASED BY UTILIZATION OF AN ELECTRON CAPTURE DETECTOR.

Dates

Biosynthesis of palladium nanoparticles using

Guanghui Liu, Xuefeng BaiPMID: 28476989 DOI: 10.1049/iet-nbt.2016.0117

Abstract

A green route for the synthesis of palladium (Pd) nanoparticles (Pd NPs) employingleaf extract as a reducing and capping agent is described. The as-prepared Pd NPs are spherical with a face centred cubic structure, a particle distribution of 2.2-6.8 nm and an average particle size of 4.2 nm. The application of this catalyst toward homogeneous Suzuki coupling reactions was investigated. The Pd NPs afforded a yield of 98.86% in the Suzuki coupling reaction of 4-bromotoluene with phenylboronic acid using 0.01 mmol% of the catalyst at 60°C for 30 min under an air atmosphere.

Possible intermediates of Cu(phen)-catalyzed C-O cross-coupling of phenol with an aryl bromide by in situ ESI-MS and EPR studies

Hong-Jie Chen, I-Jui Hsu, Mei-Chun Tseng, Shin-Guang ShyuPMID: 24935814 DOI: 10.1039/c4dt00582a

Abstract

The C-O coupling reaction between 2,4-dimethylphenol and 4-bromotoluene catalyzed by the CuI/K2CO3/phen system can be inhibited by the radical scavenger cumene. Complexes [Cu(i)(phen)(1-(2,4-dimethylphenoxy)-4-methylbenzene)](+) (denoted as A), {H[Cu(i)(phen)(2,4-dimethylphenoxy)]}(+) and [Cu(i)(2,4-dimethylphenoxy)2](-) (denoted as B) were observed by in situ electrospray ionization mass spectrometry (ESI-MS) analysis of the copper(i)-catalyzed C-O coupling reaction under the catalytic reaction conditions indicating that they could be intermediates in the reaction. The in situ EPR study of the reaction solution detected the Cu(ii) species with a fitted g value of 2.188. A catalytic cycle with a single electron transfer (SET) step was proposed based on these observations.Phosphine-free, palladium-catalyzed arylation of heterocycles through C-H bond activation with pivalic acid as a cocatalyst

Dongbing Zhao, Weida Wang, Shuang Lian, Fei Yang, Jingbo Lan, Jingsong YouPMID: 19115287 DOI: 10.1002/chem.200802001

Abstract

Iron-catalyzed homocoupling of bromide compounds

Xiaoliang Xu, Dongping Cheng, Wen PeiPMID: 16901160 DOI: 10.1021/jo060673l

Abstract

The homocoupling of bromide compounds was successfully performed in one pot by a combination of metallic magnesium and a catalytic amount of iron salts. The binary catalytic system differentiates itself from other homocoupling reactions catalyzed by iron salts in that it requires neither the in situ preparation of Grignard reagent nor the addition of a 1,2-dihalogen compound as an oxidant. Various aromatic and alkyl bromides underwent the homocoupling smoothly affording the corresponding symmetrical hydrocarbon compounds in moderate to excellent yields.Impurity profiling of methamphetamine hydrochloride drugs seized in the Philippines

Fabian M Dayrit, Morphy C DumlaoPMID: 15240018 DOI: 10.1016/j.forsciint.2004.03.002